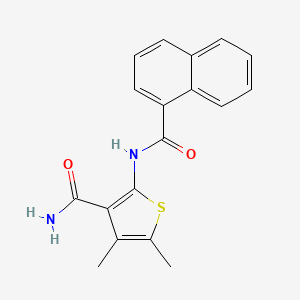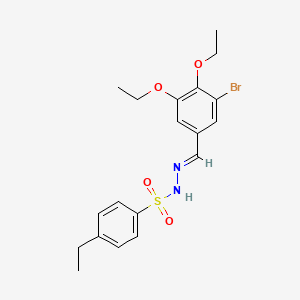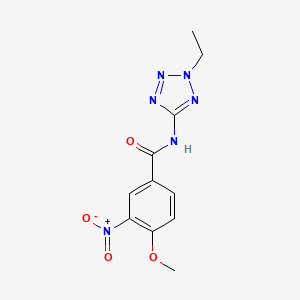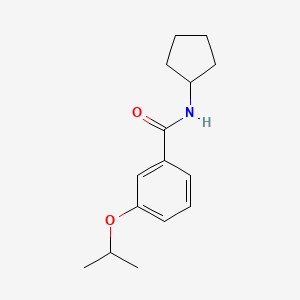![molecular formula C10H14N2O4S B5739492 ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate, commonly known as Methyl carbamate, is a chemical compound used extensively in scientific research for its various properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 225.24 g/mol. Methyl carbamate has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
作用机制
Methyl carbamate is a carbamate ester that can undergo hydrolysis in the presence of water to form 3-aminophenol and ethanol. The hydrolysis of Methyl carbamate is catalyzed by various enzymes, including esterases and amidases. The mechanism of action of Methyl carbamate involves the inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Methyl carbamate has various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels in the body. Methyl carbamate has been shown to have anticholinesterase activity and has been used as a model compound for studying the mechanism of action of acetylcholinesterase inhibitors. Methyl carbamate has also been shown to have antitumor activity and has been used as a starting material for the synthesis of various anticancer agents.
实验室实验的优点和局限性
Methyl carbamate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It is also readily available and relatively inexpensive. However, Methyl carbamate has some limitations, including its toxicity and potential health hazards. It is important to handle Methyl carbamate with care and to use appropriate protective equipment when working with this compound.
未来方向
There are several future directions for the research on Methyl carbamate. One direction is the development of new synthetic methods for the preparation of Methyl carbamate and its derivatives. Another direction is the exploration of the biological activity of Methyl carbamate and its derivatives, including their potential as anticancer agents. Further research is also needed to explore the mechanism of action of Methyl carbamate and its derivatives and their potential applications in various fields, including medicine, agriculture, and materials science.
Conclusion:
Methyl carbamate is a versatile compound that has a wide range of applications in scientific research. Its ease of synthesis, high purity, and stability make it a valuable reagent for the synthesis of various compounds. The inhibition of acetylcholinesterase and butyrylcholinesterase by Methyl carbamate has made it a useful model compound for studying the mechanism of action of acetylcholinesterase inhibitors. Further research is needed to explore the potential applications of Methyl carbamate in various fields and to develop new synthetic methods for the preparation of Methyl carbamate and its derivatives.
合成方法
Methyl carbamate can be synthesized by several methods, including the reaction of ethyl chloroformate with 3-aminophenyl methyl sulfone, the reaction of ethyl chloroformate with 3-aminophenol, and the reaction of ethyl chloroformate with 3-aminophenyl carbamate. The most commonly used method for synthesizing Methyl carbamate is the reaction of ethyl chloroformate with 3-aminophenyl methyl sulfone.
科学研究应用
Methyl carbamate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, including carbamates, ureas, and amides. Methyl carbamate is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is used as a solvent for various reactions and as a catalyst for the synthesis of various compounds.
属性
IUPAC Name |
ethyl N-[3-(methanesulfonamido)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-16-10(13)11-8-5-4-6-9(7-8)12-17(2,14)15/h4-7,12H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBIXTFTEOYYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[3-(methanesulfonamido)phenyl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)




![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)


![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)